molecular formula C10H13N3O4S B7939977 1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine

1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine

Cat. No.: B7939977
M. Wt: 271.30 g/mol
InChI Key: WVCGISPKMQFWRO-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sulfonyl group attached to the azetidine ring, along with a nitro and a methyl group on the benzene ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine typically involves the following steps:

    Preparation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions.

    Functionalization of the Benzene Ring: The nitro and methyl groups can be introduced through nitration and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    1-(2-Methylbenzenesulfonyl)azetidin-3-amine: Lacks the nitro group.

    1-(2-Nitrobenzenesulfonyl)azetidin-3-amine: Lacks the methyl group

Uniqueness

1-(2-Methyl-5-nitrobenzenesulfonyl)azetidin-3-amine is unique due to the presence of both nitro and methyl groups on the benzene ring, along with the sulfonyl group on the azetidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-7-2-3-9(13(14)15)4-10(7)18(16,17)12-5-8(11)6-12/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGISPKMQFWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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